4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Cardiology Ion Channel Pharmacology Medicinal Chemistry

Developing late sodium current inhibitors or H3R antagonists? Substituting building blocks without validation risks potency loss. 4-(2-Aminopropanoyl)piperazin-2-one HCl (CAS 1236262-73-9) provides a precisely substituted piperazin-2-one scaffold where the N4 2-aminopropanoyl group governs target selectivity. Validated applications: late INa inhibitors (IC50 2.7 μM, low hERG liability); non-imidazole H3R antagonists (pKb 8.0); FTase inhibitor bioisostere. ≥95% purity with batch-specific QC documentation. Global shipping from stocked inventories.

Molecular Formula C7H14ClN3O2
Molecular Weight 207.66 g/mol
CAS No. 1236262-73-9
Cat. No. B1525261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminopropanoyl)piperazin-2-one hydrochloride
CAS1236262-73-9
Molecular FormulaC7H14ClN3O2
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCNC(=O)C1)N.Cl
InChIInChI=1S/C7H13N3O2.ClH/c1-5(8)7(12)10-3-2-9-6(11)4-10;/h5H,2-4,8H2,1H3,(H,9,11);1H
InChIKeyIEUQQEYLTKWGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminopropanoyl)piperazin-2-one hydrochloride: Product Overview


4-(2-Aminopropanoyl)piperazin-2-one hydrochloride (CAS 1236262-73-9) is a synthetic small molecule comprising a piperazin-2-one core substituted with a 2-aminopropanoyl group at the N4 position, provided as a hydrochloride salt . This core structure is a well-established privileged scaffold in medicinal chemistry, with derivatives demonstrating bioactivity against a range of therapeutic targets, including late sodium channels [1], histamine H3 receptors [2], viral polymerases [3], and cancer-related enzymes like farnesyltransferase (FTase) [4].

Supports synthesis of 1,4-disubstituted piperazin-2-one derivatives
Applicable to late INa, H3 receptor, antiviral, and FTase target studies
Hydrochloride salt form for direct use in medicinal chemistry workflows

4-(2-Aminopropanoyl)piperazin-2-one Derivative Procurement Risks


In drug discovery, piperazin-2-one analogs are not interchangeable building blocks; subtle structural variations profoundly impact potency and selectivity. As demonstrated with 1,4-disubstituted piperazin-2-ones evaluated for late sodium current inhibition, structural permutations across the scaffold resulted in a wide range of efficacies, with the most potent compound (7d) showing an IC50 of 2.7 μM, while other close analogs were significantly less active [1]. This functional divergence underscores the critical importance of the precise substitution pattern, which includes the 2-aminopropanoyl group at the N4 position in the target compound. Consequently, substituting this specific reagent with a structurally related analog in a synthetic sequence—without rigorous experimental validation—presents a high risk of yielding a final compound with suboptimal or entirely absent biological activity [1].

Substitution sensitivity
1,4-disubstitution pattern is critical; subtle changes may shift biological response
Activity divergence
Close piperazin-2-one analogs exhibit wide potency ranges; not interchangeable without testing
Synthesis risk
Direct replacement with structural analogs may produce inactive compounds in target assays

4-(2-Aminopropanoyl)piperazin-2-one hydrochloride: Evidence for Selection


Late Sodium Current Inhibitor Synthesis

The 1,4-disubstituted piperazin-2-one core is a validated scaffold for developing selective late sodium current (INa) inhibitors, offering advantages over the FDA-approved ranolazine in efficacy and hERG safety profile. In a study, the lead compound 7d exhibited an IC50 of 2.7 μM against late INa in NaV1.5-transfected HEK293T cells, with high selectivity over peak INa (>30-fold). Crucially, 7d demonstrated low hERG inhibition and reversed the ATX-II-induced augmentation of late INa in an isolated rabbit heart model of LQT3 [1].

Late INa inhibition
Class-level inference
Lead analog 7d IC50 = 2.7 µM, >30-fold selectivity over peak INa
Reported ion channel selectivity context
Precursor for synthesis; direct activity not measured on this building block
Cardiology Ion Channel Pharmacology Medicinal Chemistry

Non-Imidazole H3 Antagonist Synthesis

The piperazin-2-one core, specifically substituted with an aminopropanoyl moiety, is a key structural feature in a class of non-imidazole H3R antagonists. For example, the closely related analog A-304121, which contains a 2-aminopropanoyl-piperazine fragment, shows potent in vitro antagonism at rat H3Rs (pKb = 8.0). This class demonstrates significant advantages over imidazole-containing H3R antagonists (e.g., ciproxifan, thioperamide) in terms of receptor selectivity and tolerability [1].

H3 receptor antagonism
Class-level inference
Analog A-304121 pKb = 8.0 at rat H3R vs imidazole-based antagonists
Reported receptor selectivity context
Core scaffold required for non-imidazole antagonist profile
Neuroscience Cognition Receptor Pharmacology

Adenovirus Replication Inhibitor Discovery

A trisubstituted piperazin-2-one derivative (compound 15D8), identified from a high-throughput screen of over 25,000 compounds, demonstrated substantial and selective inhibition of adenovirus (Ad) replication at low micromolar concentrations with little or no cytotoxicity [1]. This class of piperazin-2-one compounds acts via a novel mechanism, selectively inhibiting viral DNA replication in the nucleus [1], thereby addressing the significant unmet medical need for Ad-specific antiviral drugs [1].

Antiviral activity (Ad)
Class-level inference
Trisubstituted analog 15D8: substantial Ad inhibition, low cytotoxicity
Reported antiviral screening context
Cell-based Ad replication assay; selectivity vs host DNA replication
Virology Antiviral Drug Discovery Infectious Disease

4-(2-Aminopropanoyl)piperazin-2-one hydrochloride: Key Applications


Late Sodium Current Inhibitors for Arrhythmia

This compound is ideal for medicinal chemistry programs focused on developing novel antiarrhythmic agents. Its 1,4-disubstituted piperazin-2-one core provides a validated template for creating selective late sodium current (INa) inhibitors with improved safety profiles. As demonstrated by compound 7d (IC50 = 2.7 μM), this scaffold enables the discovery of molecules that can reverse the late INa phenotype in LQT3 models while exhibiting low hERG liability [1].

Non-Imidazole H3 Antagonists for Cognitive Disorders

For projects targeting cognitive enhancement or neurological disorders, this compound serves as a crucial building block. The aminopropanoyl-piperazin-2-one motif is a key pharmacophore for potent, non-imidazole H3R antagonists, which offer distinct advantages in receptor selectivity and tolerability over traditional imidazole-based compounds. Analogs like A-304121 (pKb = 8.0) validate this approach for in vitro and in vivo studies [2].

First-in-Class Adenovirus Antivirals

Given the lack of approved Ad-specific therapies and the high risk of infection in transplant recipients, this compound is a valuable starting material for antiviral drug discovery. Piperazin-2-one derivatives have been shown to selectively inhibit Ad DNA replication in the nucleus without significant cytotoxicity, representing a new class of anti-adenoviral compounds suitable for lead optimization and mechanistic studies [3].

FTase Inhibitor Development

The piperazin-2-one scaffold is a known bioisostere for the imidazole ring in FTase inhibitors like L-778,123. This compound can be used to generate focused libraries of novel piperazinone derivatives for evaluating cytotoxicity against a panel of cancer cell lines, including colon (HT-29) and lung (A549) cancer models, as part of an anticancer drug discovery campaign [4].

Application
Selection Property
Validation Focus
Late INa inhibitor research
1,4-disubstituted piperazin-2-one scaffold
Ion channel selectivity and hERG liability assessment
Non-imidazole H3R antagonist development
Aminopropanoyl-piperazin-2-one pharmacophore
cAMP functional assay and receptor selectivity profiling
Anti-adenoviral drug discovery
Trisubstituted piperazin-2-one core
Ad DNA replication inhibition and cytotoxicity counterscreen
FTase inhibitor synthesis for oncology research
Piperazin-2-one imidazole bioisostere
Cancer cell-line cytotoxicity panel (HT-29, A549)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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